2-Bromo-5-ethynyl-1,3-difluorobenzene

Descripción

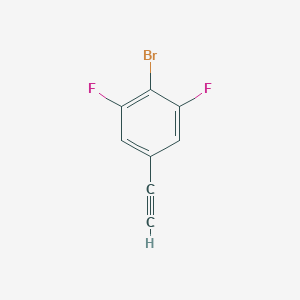

2-Bromo-5-ethynyl-1,3-difluorobenzene (molecular formula: C₈H₃BrF₂) is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 2), ethynyl (position 5), and fluorine atoms (positions 1 and 3). The ethynyl group (–C≡CH) introduces alkyne reactivity, enabling participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry" for synthesizing 1,2,3-triazoles . The electron-withdrawing fluorine and bromine substituents modulate the ring’s electronic properties, influencing reactivity and stability.

Propiedades

IUPAC Name |

2-bromo-5-ethynyl-1,3-difluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF2/c1-2-5-3-6(10)8(9)7(11)4-5/h1,3-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKYHRWROQUPDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C(=C1)F)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The preparation of 2-Bromo-5-ethynyl-1,3-difluorobenzene typically involves synthetic routes that include electrophilic aromatic substitution reactionsThe reaction conditions often require the use of palladium catalysts and copper co-catalysts in the presence of a base such as triethylamine.

Análisis De Reacciones Químicas

2-Bromo-5-ethynyl-1,3-difluorobenzene undergoes various types of chemical reactions, including:

Sonogashira Coupling: The ethynyl group allows for potential coupling with aryl or vinyl halides under Sonogashira coupling conditions to form extended conjugated systems.

Halogen-Metal Exchange: The bromine atom can undergo halogen-metal exchange with strong organometallic reagents, enabling further functionalization of the aromatic ring.

Common reagents used in these reactions include palladium catalysts, copper co-catalysts, and bases such as triethylamine. Major products formed from these reactions include extended conjugated systems and various functionalized aromatic compounds.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

2-Bromo-5-ethynyl-1,3-difluorobenzene serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for various functional group transformations, making it useful in the development of pharmaceuticals and agrochemicals. The presence of the ethynyl group facilitates participation in click chemistry, enabling rapid assembly of complex molecular architectures.

Reactivity and Functionalization

The bromine atom and fluorine substituents enhance the compound's reactivity. The bromine can act as a leaving group in nucleophilic substitution reactions, while the fluorine atoms can stabilize intermediates or influence reaction pathways through inductive effects. This makes this compound an attractive candidate for developing new synthetic methodologies.

Material Science

Development of Advanced Materials

The structural characteristics of this compound make it suitable for applications in materials science. Its ability to participate in π-π stacking interactions allows for the formation of ordered structures that are essential in developing novel materials with specific electronic or physical properties.

Polymer Chemistry

In polymer chemistry, this compound can be utilized to synthesize specialty polymers with tailored properties. The incorporation of the ethynyl group into polymer backbones can enhance mechanical strength and thermal stability, making it desirable for high-performance applications .

Case Studies and Research Findings

Mecanismo De Acción

its chemical reactivity is influenced by the presence of electron-withdrawing groups (bromine and fluorine atoms) and the ethynyl group, which can participate in various coupling reactions.

Comparación Con Compuestos Similares

Key Observations:

Functional Group Diversity :

- The ethynyl group in the target compound distinguishes it from halogen-only analogs, enabling regioselective cycloadditions to form triazoles, a critical reaction in drug discovery .

- Chloro and bromo substituents (e.g., in 2-Bromo-5-chloro-1,3-difluorobenzene) favor cross-coupling reactions, whereas iodine (e.g., 5-Bromo-1,3-difluoro-2-iodobenzene) facilitates nucleophilic substitutions due to its superior leaving-group ability .

Electronic Effects :

- Electron-withdrawing fluorine atoms enhance the electrophilicity of the benzene ring, stabilizing intermediates in substitution reactions.

- Ethoxy groups (e.g., in 4-Ethoxy-3,5-difluorobenzyl bromide) introduce steric bulk and electron-donating effects, altering solubility and reactivity compared to the ethynyl derivative .

Physical Properties :

- Boiling Points : Simpler analogs like 1-Bromo-2,3-difluorobenzene exhibit higher boiling points (234°C) due to reduced steric hindrance and stronger van der Waals interactions .

- Solubility : Halogenated compounds (e.g., 2-Bromo-5-chloro-1,3-difluorobenzene) are generally soluble in polar aprotic solvents (e.g., DCM, ether), while ethynyl-substituted derivatives may exhibit lower polarity .

Market and Industrial Relevance

- 1,4-Dibromo-2,3-difluorobenzene is utilized in specialty chemical manufacturing, reflecting demand for halogenated aromatics in electronics and polymers .

- The ethynyl derivative’s niche application in click chemistry positions it as a high-value intermediate in drug development, contrasting with bulkier market analogs .

Actividad Biológica

2-Bromo-5-ethynyl-1,3-difluorobenzene is a compound of growing interest in biological research due to its structural properties and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its interactions at the molecular level, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C8H4BrF2

Molecular Weight: 235.02 g/mol

Structural Characteristics:

- Contains bromine and fluorine substituents which influence its reactivity and biological interactions.

- The ethynyl group contributes to its potential as a building block in organic synthesis.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogen atoms (bromine and fluorine) enhances the compound's lipophilicity, allowing for better membrane permeability, which is critical for bioactivity.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways. For example, similar compounds have shown inhibition against nitric oxide synthase (nNOS), suggesting potential applications in neuroprotection .

- Receptor Modulation: It can modulate receptor activity, potentially influencing signaling pathways associated with various diseases.

Biological Assays and Findings

Recent studies have highlighted the compound's potential in various biological assays:

Case Studies

-

Neuroprotective Effects:

A study explored the effects of similar difluorobenzene compounds on neuronal cells. Results indicated that these compounds could reduce oxidative stress markers, suggesting neuroprotective properties . -

Antimicrobial Activity:

Research has shown that halogenated aromatic compounds can exhibit antimicrobial properties. Preliminary tests on this compound indicated some inhibition of bacterial growth, warranting further investigation into its use as an antimicrobial agent . -

Fluorescent Properties:

The compound's fluorescence characteristics have been studied for potential applications in bioimaging and tracking within biological systems .

Q & A

Q. What applications exist in bioorthogonal chemistry or click reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.